1,4,5-Triphenylpyrrolidine-2,3-dione
Description
Properties
CAS No. |
5469-53-4 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1,4,5-triphenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(22(21)25)18-14-8-3-9-15-18/h1-15,19-20H |
InChI Key |
CIAOQAUAMGXMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Approach
A well-documented preparation method involves a multicomponent reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline derivatives in acidic media to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which serve as key intermediates for further conversion into 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- Reaction Components :
- Ethyl 2,4-dioxovalerate
- Aromatic aldehydes (e.g., benzaldehyde)
- Aniline or substituted anilines
- Reaction Conditions :
This step yields 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives, which are then reacted with aliphatic amines to form the target 1,4,5-trisubstituted pyrrolidine-2,3-diones.
Conversion to 1,4,5-Triphenylpyrrolidine-2,3-dione
The key transformation involves reacting the 3-pyrrolin-2-one intermediates with aliphatic amines under heating in ethanol, which facilitates the formation of the enamine form of the pyrrolidine-2,3-dione. This reaction is sensitive to the solvent environment:
- Solvent Effects :
- Reaction Conditions :
- Heating under reflux in ethanol
- Molar ratio of pyrrolin-2-one to amine typically 1:2.5
- Outcome :
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) calculations have been employed to elucidate the reaction pathway of the amine addition to the pyrrolin-2-one intermediate, confirming that the formation of the main product follows the pathway with the lowest free energy barrier (ΔG‡). This mechanistic understanding aids in optimizing reaction conditions and predicting product distribution.
Summary Table of Key Preparation Parameters
Experimental Notes and Recommendations
- Use ethanol as the preferred solvent for both the multicomponent reaction and subsequent amine addition to maximize yield and product purity.
- Maintain stoichiometric control, especially the ratio of amine to pyrrolin-2-one, to drive the reaction toward the desired trisubstituted pyrrolidine-2,3-dione.
- Employ computational studies to predict and optimize reaction pathways, particularly when modifying substituents or reaction conditions.
- Recrystallization from appropriate solvents (ethanol, toluene, chlorobenzene) is essential for obtaining high-purity products.
- Avoid strongly acidic solvents during amine addition to prevent protonation of amines and reduced nucleophilicity.
Chemical Reactions Analysis
Types of Reactions: 1,4,5-Triphenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
1,4,5-Triphenylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,4,5-Triphenylpyrrolidine-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include binding to specific proteins and altering their function, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
- Butane-2,3-dione (): A simple, non-substituted dione with high volatility. Lacks aromatic substituents, making it more reactive but less stable under ambient conditions .
- Spiro[indole-pyrrolo[3,4-c]pyrrole]-2,3'-diones () : Rigid spiro structures with fused heterocycles, enabling specific protein interactions (e.g., TP53 activation). The absence of phenyl groups in these compounds highlights the role of substituents in target selectivity .
Key Insight : Substituents on the dione core dictate physicochemical properties and functional specificity. Triphenyl groups confer stability but may reduce bioavailability compared to simpler analogs like butane-2,3-dione .
Computational and Mechanistic Studies
- 1,4,5-Triphenylpyrrolidine-2,3-dione : DFT studies provide a detailed reaction pathway for enamine formation and cyclization, offering insights into regioselectivity and solvent effects .
Key Insight : The triphenylpyrrolidine-dione’s well-characterized mechanism via DFT sets a precedent for studying reaction dynamics in related diones, which often lack similar computational validation .
Comparative Data Table
Biological Activity
1,4,5-Triphenylpyrrolidine-2,3-dione is a compound belonging to the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-dione derivatives against multidrug-resistant strains of bacteria, particularly Pseudomonas aeruginosa. The compound acts as an inhibitor of penicillin-binding protein 3 (PBP3), a crucial target in bacterial cell wall synthesis.
Key Findings:
- Inhibition Mechanism : The compound demonstrates a competitive inhibition mechanism against PBP3, with IC50 values indicating effective binding and inhibition at concentrations around 19 µM to 24 µM for certain analogs .
- Structural Requirements : The presence of specific substituents on the pyrrolidine core significantly influences antibacterial activity. For instance, halogen substitutions at positions 4 and 5 enhance the compound's efficacy .
Table 1 summarizes the antibacterial activity of various derivatives of this compound:
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| Compound 1 | 19 ± 1 | PBP3 | Inhibitor |
| Compound 2 | 24 ± 20 | PBP3 | Inhibitor |
| Compound 3 | Not determined | PBP3 | Non-inhibitor |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolidine core can lead to significant changes in biological activity. The optimal compounds typically possess:
- A hydroxyl group at position 3.
- Aromatic substitutions that enhance hydrophobic interactions with the target protein.
Case Study: Optimization of Derivatives
A focused library of compounds was screened to identify those with potent PBP3 inhibition. The study found that modifications leading to a more hydrophobic environment around the active site improved binding affinity and selectivity .
Other Biological Activities
Besides antibacterial properties, pyrrolidine-2,3-diones have shown potential in stabilizing protein-protein interactions, such as the interaction between 14-3-3 proteins and their partners in various cellular processes. The binding affinity for these interactions was reported with a dissociation constant (Kd) of approximately 80 µM .
Q & A
Q. How should researchers approach structure-activity relationship (SAR) studies for pyrrolidine-2,3-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
